5-(cyclopentylmethoxy)pyridazin-3(2H)-one
Overview
Description
5-(cyclopentylmethoxy)pyridazin-3(2H)-one is a compound belonging to the pyridazinone family, which is known for its diverse biological activities. Pyridazinones have been extensively studied for their potential therapeutic applications, including cardiotonic, antihypertensive, and platelet aggregation inhibition activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(cyclopentylmethoxy)pyridazin-3(2H)-one typically involves the reaction of cyclopentylmethanol with pyridazinone derivatives. One common method includes the use of a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another approach involves the copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones .
Industrial Production Methods
Industrial production methods for pyridazinones often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(cyclopentylmethoxy)pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, base (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions include various substituted pyridazinones, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and enzyme activities.
Medicine: Explored for its cardiotonic, antihypertensive, and platelet aggregation inhibition properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(cyclopentylmethoxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as phosphodiesterase-III in heart muscles and blood vessels. This interaction leads to the inhibition of the enzyme, resulting in increased levels of cyclic AMP, which enhances cardiac contractility and reduces blood pressure .
Comparison with Similar Compounds
Similar Compounds
CI-914: A pyridazinone derivative with cardiotonic activity.
CI-930: Another pyridazinone with similar biological activities.
Pimobendan: A well-known cardiotonic agent.
Endralazine: A tetrahydropyridopyridazine with antihypertensive properties.
Cilazopril: A perhydropyridazinodiazepine used as an antihypertensive.
Uniqueness
5-(cyclopentylmethoxy)pyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other pyridazinone derivatives. Its cyclopentylmethoxy group enhances its interaction with molecular targets, leading to improved therapeutic efficacy .
Properties
IUPAC Name |
4-(cyclopentylmethoxy)-1H-pyridazin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-10-5-9(6-11-12-10)14-7-8-3-1-2-4-8/h5-6,8H,1-4,7H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFMHZQLJOBRIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)COC2=CC(=O)NN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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